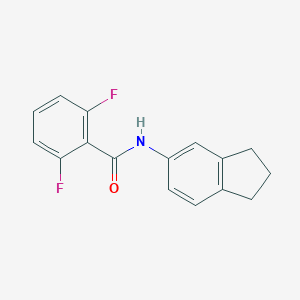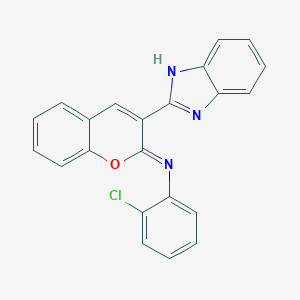
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of 2-chloroaniline with a suitable benzimidazole derivative under controlled conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiparasitic and antioxidant activities.
Medicine: Explored for its therapeutic potential in treating parasitic infections.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially disrupting normal cellular processes. The chromene structure may also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and ivermectin, which are used as antiparasitic agents.
Chromene derivatives: Compounds with similar chromene structures that exhibit antioxidant properties.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-2H-CHROMEN-2-IMINE is unique due to its combined benzimidazole and chromene structures, which may confer a dual mode of action, enhancing its potential therapeutic and industrial applications.
Propiedades
Fórmula molecular |
C22H14ClN3O |
|---|---|
Peso molecular |
371.8g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)chromen-2-imine |
InChI |
InChI=1S/C22H14ClN3O/c23-16-8-2-3-9-17(16)26-22-15(13-14-7-1-6-12-20(14)27-22)21-24-18-10-4-5-11-19(18)25-21/h1-13H,(H,24,25) |
Clave InChI |
FNQIZGMGBKJZHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Cl)O2)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Cl)O2)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444612.png)
![10-(1-Methylethylidene)-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444615.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]hexanamide](/img/structure/B444617.png)
![ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B444619.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444621.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444622.png)
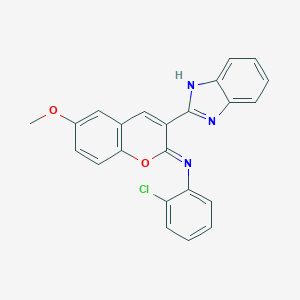
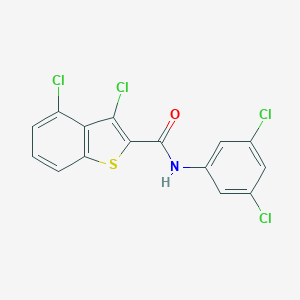
![6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444627.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444630.png)
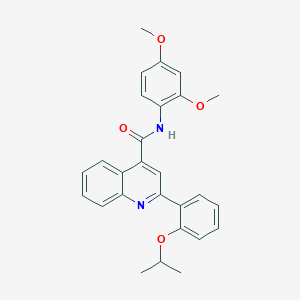
![4-[3-(3-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B444633.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444635.png)
